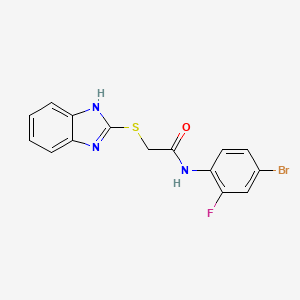![molecular formula C21H15BrN2O B3616986 5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B3616986.png)
5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile
Descripción general
Descripción
The compound “5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in cell biology and their application as biologically active compounds for the treatment of various disorders . The synthesis of such compounds often involves multiple steps and requires careful analysis and thought .Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of the atoms within the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and varied. They often involve the formation of new carbon-carbon bonds and can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1-(2-naphthalen-1-yloxyethyl)indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-17-8-9-20-19(12-17)16(13-23)14-24(20)10-11-25-21-7-3-5-15-4-1-2-6-18(15)21/h1-9,12,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZQJYMLDSYGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=C3C=CC(=C4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3616911.png)

![4-benzamido-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3616937.png)
![1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3616945.png)
![ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B3616946.png)
![N-[4-(3,3-dimethyl-2-oxobutoxy)phenyl]-3-nitrobenzamide](/img/structure/B3616947.png)

![[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B3616965.png)
![(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B3616989.png)
![2-phenoxy-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3616993.png)

![3-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3617003.png)
![(2E)-3-(5-bromo-2-methoxyphenyl)-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B3617016.png)
